Nickel(II) perbromate
CAS No.: 117454-32-7
Cat. No.: VC20802219
Molecular Formula: Br2H12NiO14
Molecular Weight: 454.59 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 117454-32-7 |
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Molecular Formula | Br2H12NiO14 |
Molecular Weight | 454.59 g/mol |
IUPAC Name | nickel(2+);diperbromate;hexahydrate |
Standard InChI | InChI=1S/2BrHO4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 |
Standard InChI Key | JJHRAWSZTACFTP-UHFFFAOYSA-L |
SMILES | O.O.O.O.O.O.[O-]Br(=O)(=O)=O.[O-]Br(=O)(=O)=O.[Ni+2] |
Canonical SMILES | O.O.O.O.O.O.[O-]Br(=O)(=O)=O.[O-]Br(=O)(=O)=O.[Ni+2] |
Physical Properties
Chemical Composition and Structure
Nickel(II) perbromate hexahydrate has the molecular formula Br2H12NiO14, corresponding to Ni(BrO4)2·6H2O . Its molecular weight is 454.59 g/mol as computed by modern chemical databases . The compound bears the CAS registry number 117454-32-7, which uniquely identifies it in chemical literature and databases .
The structure comprises a hexaaquanickel(II) cation where six water molecules coordinate to the central nickel(II) ion in an octahedral arrangement. This cation is balanced by two perbromate anions, which feature bromine in the +7 oxidation state surrounded by four oxygen atoms in a tetrahedral configuration .
Crystallographic Data
Crystallographic studies of Nickel(II) perbromate hexahydrate have been conducted at different temperatures, providing valuable insights into its structural parameters and temperature dependence. Table 1 presents a comparison of crystallographic data obtained at 169K and 296K.
Table 1: Crystallographic Data for Nickel(II) Perbromate Hexahydrate at Different Temperatures
Parameter | At 169K | At 296K |
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Crystal System | Trigonal | Trigonal |
Space Group | P -3 (No. 147) | P3 |
Unit Cell Parameters | ||
a (Å) | 7.817 | 7.874(1) |
b (Å) | 7.817 | 7.874(1) |
c (Å) | 5.235 | 5.423(2) |
α (°) | 90 | 90 |
β (°) | 90 | 90 |
γ (°) | 120 | 120 |
Cell Volume (ų) | 277.03 | 291.2(1) |
Z (formula units per cell) | 1 | 1 |
Calculated Density (g/cm³) | - | 2.59 |
Formula | Br2H12NiO14 | Br2H12NiO14 |
The data reveals the thermal expansion behavior of the crystal structure, with the unit cell dimensions increasing as temperature rises from 169K to 296K . This temperature-dependent behavior provides valuable information about the thermal properties of the compound and its structural stability across different temperature ranges.
Synthesis Methods
Laboratory Preparation
The laboratory synthesis of Nickel(II) perbromate typically employs solution-based methods. The most common approach involves the slow evaporation of a slightly acidic solution containing nickel ions and perbromate ions at room temperature. During this process, crystallization occurs gradually, with monoclinic nickel sulfate hexahydrate often forming as the first crystalline nickel salt. Upon further evaporation, Nickel(II) perbromate hexahydrate crystallizes from the solution.
This controlled evaporation technique produces well-defined crystals suitable for structural characterization using X-ray diffraction and other analytical methods. The quality of crystals obtained through this method has enabled detailed crystallographic studies that have elucidated the precise structural parameters of the compound.
Industrial Production
On an industrial scale, the production of perbromates, including Nickel(II) perbromate, often employs electrochemical methods. One efficient approach involves the electrochemical oxidation of bromate solutions using conductive-diamond electrodes. This technique allows for the production of significant quantities of perbromates under controlled conditions.
Chemical Reactivity
Reaction Types
Nickel(II) perbromate exhibits diverse chemical reactivity, participating in various types of reactions that reflect both the properties of the nickel(II) center and the perbromate anions:
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Oxidation Reactions: The perbromate ion (BrO4⁻), with bromine in its highest oxidation state (+7), can function as a strong oxidizing agent in chemical transformations. This property makes Nickel(II) perbromate potentially useful in oxidation reactions where controlled release of oxidizing power is desired.
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Reduction Reactions: The compound can undergo reduction processes to form lower oxidation states of nickel, which is relevant in various chemical contexts including catalytic applications. The reduction behavior depends on reaction conditions and the specific reducing agents employed.
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Substitution Reactions: The coordination sphere around the nickel(II) center or the perbromate counterions can participate in substitution reactions under appropriate conditions. For example, the perbromate ions may be replaced by other anions, or the coordinated water molecules might be substituted by other ligands, leading to the formation of different nickel complexes with altered properties.
Reaction Conditions
The reactivity of Nickel(II) perbromate is influenced by various factors including:
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Oxidation Reactions: These typically require acidic conditions to facilitate the oxidizing action of the perbromate ion. The specific pH range and acid type can significantly affect the reaction kinetics and selectivity.
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Reduction Reactions: Common reducing agents for nickel compounds include hydrogen gas or metals in acidic solutions. The choice of reducing agent and reaction medium determines the nature of the reduced nickel species formed.
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Substitution Reactions: Various anions such as chloride or sulfate can replace perbromate ions under appropriate conditions. The substitution process is influenced by factors such as the relative stability of the resulting compounds and the specific reaction environment.
Structural Characterization
Coordination Geometry
Detailed crystallographic studies have provided precise information about the coordination geometry in Nickel(II) perbromate hexahydrate. The water oxygen atoms form a slightly distorted octahedron around the central nickel(II) ion . This octahedral arrangement is characteristic of many nickel(II) complexes and influences the compound's physical and spectroscopic properties.
The distortion from perfect octahedral geometry is minimal, suggesting relatively uniform Ni-O bond distances and angles. This slight deviation from ideal geometry may arise from crystal packing effects or electronic factors related to the d-orbital occupancy in the nickel(II) ion.
The perbromate ion (BrO4⁻) adopts a regular tetrahedral geometry, with the bromine atom at the center surrounded by four oxygen atoms . This tetrahedral arrangement is consistent with VSEPR theory predictions for a central atom with four bonding pairs and no lone pairs.
Bond Properties
X-ray diffraction studies have enabled precise determination of bond distances in Nickel(II) perbromate hexahydrate:
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Ni-O Bonds: The average Ni-O bond distance in the [Ni(H2O)6]²⁺ complex is 2.064 Å . This value is consistent with typical Ni-O bond lengths in hexaaquanickel(II) complexes and reflects the ionic radius of Ni²⁺ and the nature of the coordination interaction.
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Br-O Bonds: The mean Br-O bond length in the perbromate ion is 1.629 Å. This relatively short bond length indicates significant covalent character and is characteristic of bromine in its highest oxidation state forming bonds with oxygen.
Rigid-body motion analysis confirms the stability of both the coordination polyhedron around the nickel ion and the perbromate ion . When corrected for rigid-body motion, the Ni-O(2) distance is specifically reported as 2.064(2) Å , indicating the precision of modern crystallographic techniques in determining these structural parameters.
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